4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide
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Overview
Description
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with ethoxy, ethyl, and pyrrolidinyl groups
Preparation Methods
The synthesis of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution Reactions: The ethoxy and methyl groups are introduced to the pyrimidine ring through substitution reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is attached to the pyrimidine ring via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the ethyl group to the pyrrolidinyl-substituted pyrimidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or pyrrolidinyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide can be compared with other similar compounds, such as:
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide: This compound has a methoxy group instead of an ethoxy group.
2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide: This compound has an amino group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84332-33-2 |
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Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
4-ethoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H24N4O2/c1-4-19-8-6-7-12(19)9-17-14(20)13-10-16-11(3)18-15(13)21-5-2/h10,12H,4-9H2,1-3H3,(H,17,20) |
InChI Key |
DWYQHWWSJRBABU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C |
Origin of Product |
United States |
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